molecular formula C18H15F2N3O3 B2476726 N-(2-((3-(difluoromethoxy)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251576-49-4

N-(2-((3-(difluoromethoxy)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No. B2476726
CAS RN: 1251576-49-4
M. Wt: 359.333
InChI Key: SGOHOUJSBYAMOD-UHFFFAOYSA-N
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Description

“N-(2-((3-(difluoromethoxy)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide” is a complex organic compound. While there isn’t specific information available for this exact compound, related compounds such as “N-[4-(diethylamino)phenyl]-3-(difluoromethoxy)benzamide” and “7-amino-N-[3-(difluoromethoxy)phenyl]heptanamide” have been studied .

Scientific Research Applications

Oxetane Ring Chemistry

The crystal structure of this compound reveals an oxetane ring, which is a three-membered cyclic ether. Oxetanes are currently a subject of great interest due to their potential as pharmacophores with significant biological activity . Researchers investigate the reactivity of the oxetane ring, its stability, and synthetic applications.

Computational Chemistry and Molecular Modeling

Using computational methods, scientists predict the compound’s behavior, energetics, and interactions. Molecular dynamics simulations and quantum calculations provide insights into its stability, solvation, and binding modes. Such studies guide experimental design and optimization.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, improved diabetes management, inhibited malaria, and reduced cholinesterase activity.

properties

IUPAC Name

N-[2-[3-(difluoromethoxy)anilino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3/c19-18(20)26-12-5-3-4-11(8-12)23-16(24)10-22-17(25)14-9-21-15-7-2-1-6-13(14)15/h1-9,18,21H,10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHOUJSBYAMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(difluoromethoxy)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

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